![molecular formula C11H17NO2 B1311799 {4-[2-(Dimethylamino)ethoxy]phenyl}methanol CAS No. 131028-54-1](/img/structure/B1311799.png)
{4-[2-(Dimethylamino)ethoxy]phenyl}methanol
Vue d'ensemble
Description
“{4-[2-(Dimethylamino)ethoxy]phenyl}methanol” is a chemical compound with the CAS Number: 131028-54-1 . It has a molecular weight of 195.26 . The IUPAC name for this compound is {4-[2-(dimethylamino)ethoxy]phenyl}methanol .
Molecular Structure Analysis
The InChI code for “{4-[2-(Dimethylamino)ethoxy]phenyl}methanol” is 1S/C11H17NO2/c1-12(2)7-8-14-11-5-3-10(9-13)4-6-11/h3-6,13H,7-9H2,1-2H3 . This indicates that the compound has a structure with 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“{4-[2-(Dimethylamino)ethoxy]phenyl}methanol” is a solid at room temperature . It has a boiling point of 160-165 C at 3.4 mmHg . The compound should be stored at a temperature of 4C and protected from light .Applications De Recherche Scientifique
Excited State Intramolecular Proton Transfer and Sensing Mechanisms :
- A study by Liu et al. (2019) on 2-(4-(Dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4Hchromen-4-one (HOF), a derivative of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol, investigated its excited state intramolecular proton transfer (ESIPT). The research found that the molecule's intermolecular hydrogen bond structure significantly influences its photophysical properties, particularly in alcohol environments like methanol. This property is useful for detecting alcohols, offering potential applications in chemical sensing (Liu et al., 2019).
Fluorescence Study and Bioconjugates :
- The electronic absorption and fluorescence properties of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol derivatives in various media, including organic solvents and protein environments, have been extensively studied. Singh and Darshi (2004) observed solvatochromic fluorescence in these compounds, which is significant for developing fluorescence probes in biological research. This research opens up potential applications in biochemistry and molecular biology, particularly in understanding protein interactions and dynamics (Singh & Darshi, 2004).
Molecular Structure and Hydrogen Bonding Analysis :
- Investigations into the molecular structure of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol and its derivatives have revealed the critical role of hydrogen bonds in shaping their properties. For instance, a study by Zhang et al. (2015) explored the X-ray structure of tris(2-(dimethylamino)phenyl)methanol and highlighted the influence of hydrogen bonds in the molecular conformation and interactions. This research is vital for understanding the molecular behavior of such compounds in different environments (Zhang et al., 2015).
Spectroscopic Properties and Molecular Logic Devices :
- The spectroscopic properties of derivatives of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol have been studied for their potential as molecular logic devices. The work by ZammitRamon et al. (2015) discusses how these compounds operate via photoinduced electron transfer and internal charge transfer processes, suggesting their potential use in the development of molecular electronic devices and sensors (ZammitRamon et al., 2015).
Safety and Hazards
The compound is classified as toxic . Hazard statements associated with the compound include H302, H311, H314, H318, H400, and H410 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
[4-[2-(dimethylamino)ethoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12(2)7-8-14-11-5-3-10(9-13)4-6-11/h3-6,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIVJGAEWBORLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436432 | |
| Record name | {4-[2-(Dimethylamino)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[2-(Dimethylamino)ethoxy]phenyl}methanol | |
CAS RN |
131028-54-1 | |
| Record name | {4-[2-(Dimethylamino)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


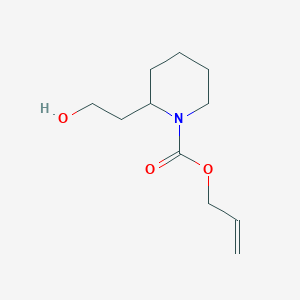
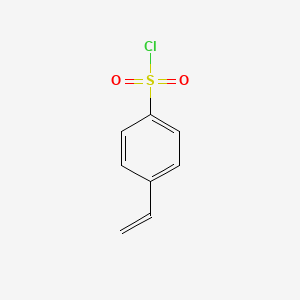
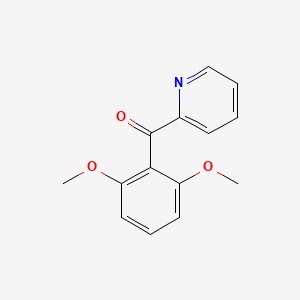

![N-[1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B1311730.png)
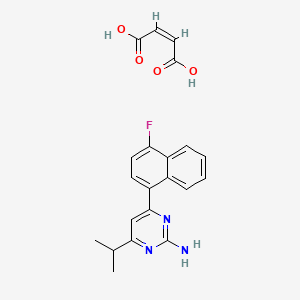
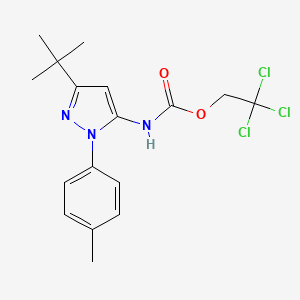
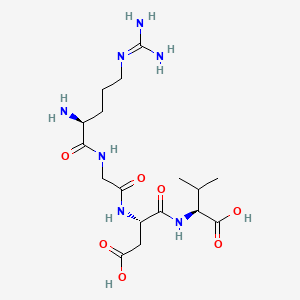
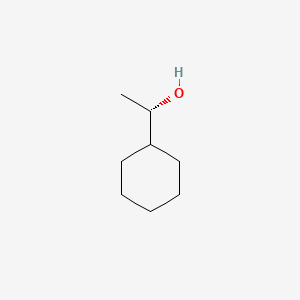
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)



